

Chemical Profile and Safety Comparison

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Compound Focus: Sinapoyl malate

CAS No.: 92344-58-6

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The table below summarizes the fundamental characteristics and safety data for octinoxate and **sinapoyl malate**.

Aspect	Octinoxate (Ethylhexyl Methoxycinnamate)	Sinapoyl Malate
Origin/Type	Synthetic organic UV filter [1]	Natural plant-based sunscreen (e.g., in <i>Arabidopsis thaliana</i>) [2] [3] [4]
Primary Protection	UVB filter [1]	UVB protection, with proposed use as a photomolecular heater [5] [4]

| **Key Safety & Environmental Concerns** | - **Endocrine Disruption:** Shown to modulate thyroid hormones and exhibit (anti-)estrogenic/anti-androgenic activity in animal studies [6].

- **Environmental Toxicity:** Linked to coral bleaching; detected in water, sediment, and biota; banned in some regions [6] [7] [8].
- **Human Absorption:** Systemically absorbed, detected in plasma, urine, and breast milk [1]. | - **Degradation Products:** Major products are *trans-cis* isomerization, ester cleavage (to sinapic acid), and esterification; preliminary *in silico* studies suggest no significant human or environmental toxicity concerns [4]. | | **Regulatory Status** | Approved (e.g., FDA up to 7.5%, EU up to 10%) but banned in Hawaii and Key West due to environmental impact [6] [1] [8] | A naturally occurring compound being investigated as a safe, bio-based alternative [5] |

Photoprotective Efficacy & Stability

This table compares the performance and behavior of the two compounds under UV light, based on experimental data.

Parameter	Octinoxate	Sinapoyl Malate & Derivatives
Photostability	Degrades upon sunlight exposure, leading to reduced UV-absorbing ability and potential generation of free radicals [9].	Highly photostable; its *trans-cis* isomerization is a key, reversible photodeactivation mechanism that dissipates UV energy as heat [2] [4].

| **UV Absorption & Mechanism** | - λ_{max} : ~310 nm (UVB) [1]

- **Mechanism:** Absorbs UV photons. Photodegradation can reduce efficacy [9]. | - λ_{max} : ~332 nm (e.g., for 2-ethylhexyl sinapate, a close analogue) [5]
- **Molar Absorptivity (ϵ):** ~19,643 L·mol⁻¹·cm⁻¹ (for 2-ethylhexyl sinapate) [5]
- **Mechanism:** Ultrafast internal conversion via *trans-cis* isomerization within ~20-30 ps, efficiently converting UV energy to heat without significant degradation [2]. | | **Structural Activity Relationship (SAR)** | N/A | - A free phenol group is crucial for higher protection intensity and antioxidant activity [5].
- Increased steric hindrance on the ester moiety enhances UV absorbance and photoprotective efficacy [5] [2]. |

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

Synthesis of Sinapate Esters (Octinoxate Analogues)

This protocol from the search results describes how to create a library of sinapic acid esters for testing [5].

- **Key Reaction:** Knoevenagel–Doebner condensation.
- **Procedure:**

- Mix the corresponding malonate mono-ester (8.6 mmol), syringaldehyde (10.4 mmol, 1.2 eq), and aniline (79 μ L, 0.86 mmol) in pyridine (5.7 mL).
- Stir the reaction mixture at 60°C overnight.
- After cooling to room temperature, partition the mixture between ethyl acetate and 1M aqueous HCl.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
- Purify the crude product via flash chromatography using a cyclohexane/ethyl acetate gradient.

Ultrafast Photodynamics Analysis

This method is used to study the rapid deactivation mechanism of **sinapoyl malate** derivatives [2].

- **Technique:** Transient electronic absorption spectroscopy (pump-probe).
- **Procedure:**
 - **Sample Preparation:** Dissolve the **sinapoyl malate** derivative (e.g., SdiMM, SdiEM, SdiTBM) in solvents like dioxane and methanol.
 - **Photoexcitation:** Excite the sample with a ~330 nm pump pulse (in the UVB region).
 - **Probe & Detection:** Use a broad-spectrum probe pulse to measure changes in absorption (excited state absorption, ground state bleach, stimulated emission) over time delays from femtoseconds to nanoseconds.
 - **Global Analysis:** Fit the time-resolved data to a sequential model to extract lifetime constants (τ) associated with the photodeactivation steps.

Photostability and Degradation Product Identification

This workflow identifies the structures of products formed when **sinapoyl malate** is exposed to light [4].

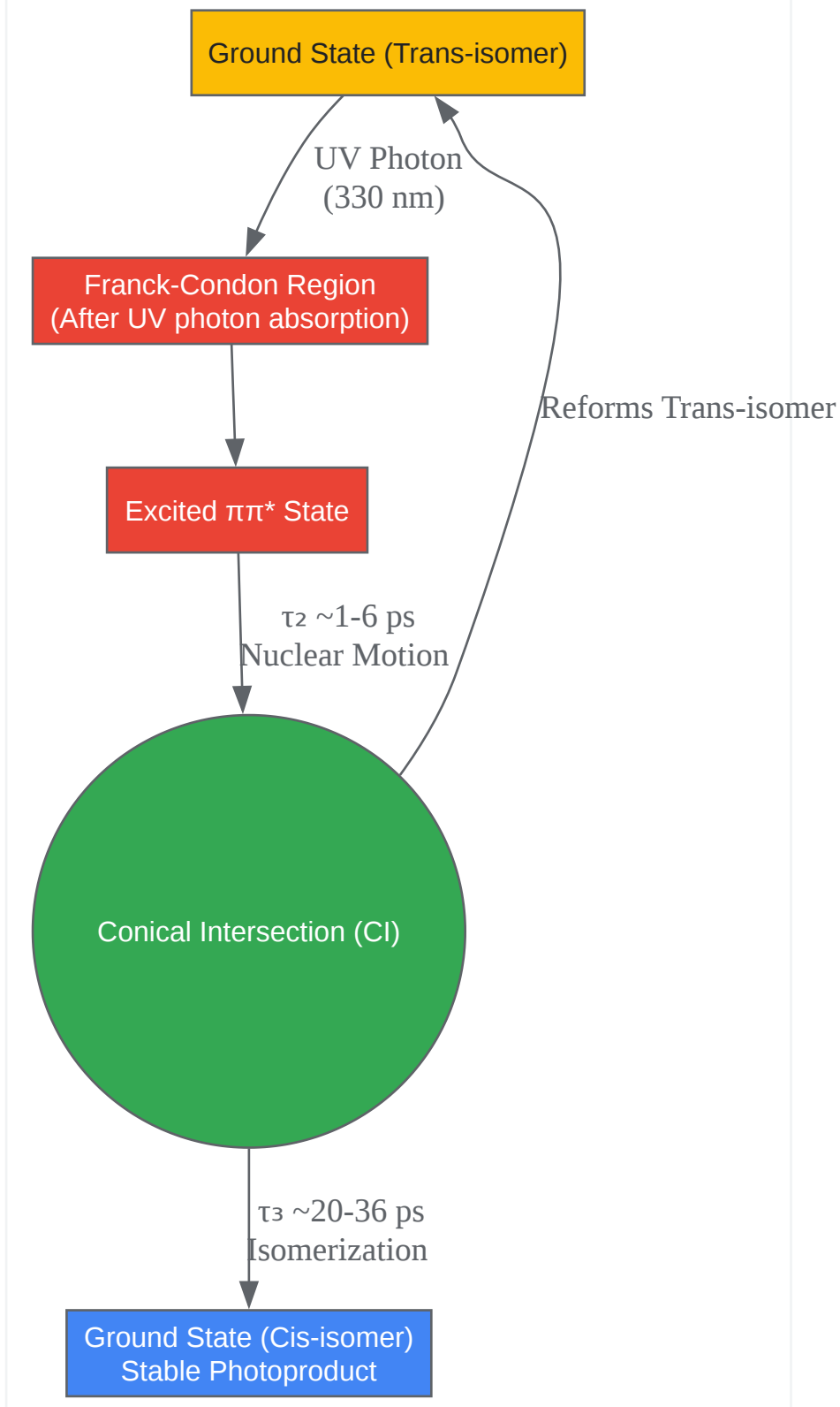
- **Core Technology:** Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Infrared Ion Spectroscopy (IRIS).
- **Procedure:**
 - **Irradiation:** Expose a solution of **sinapoyl malate** in a water-methanol mixture to simulated solar radiation (e.g., using a solar simulator with AM1.5G conditions).
 - **LC-MS Analysis:** Separate the irradiated mixture using a reversed-phase C18 column with a water/methanol gradient. Detect and measure the masses of the parent compound and its degradation products.
 - **IRIS Analysis:** Mass-isolate individual ions (degradation products) in a modified ion trap mass spectrometer.

- **IR Spectroscopy:** Irradiate the trapped ions with a tunable IR laser (from a free-electron laser). Record the fragmentation yield as a function of IR frequency to obtain an IR spectrum for each mass-selected ion.
- **Structure Identification:** Compare the experimental IRIS spectra with reference spectra from quantum-chemical calculations to determine the full molecular structure of the degradation products.

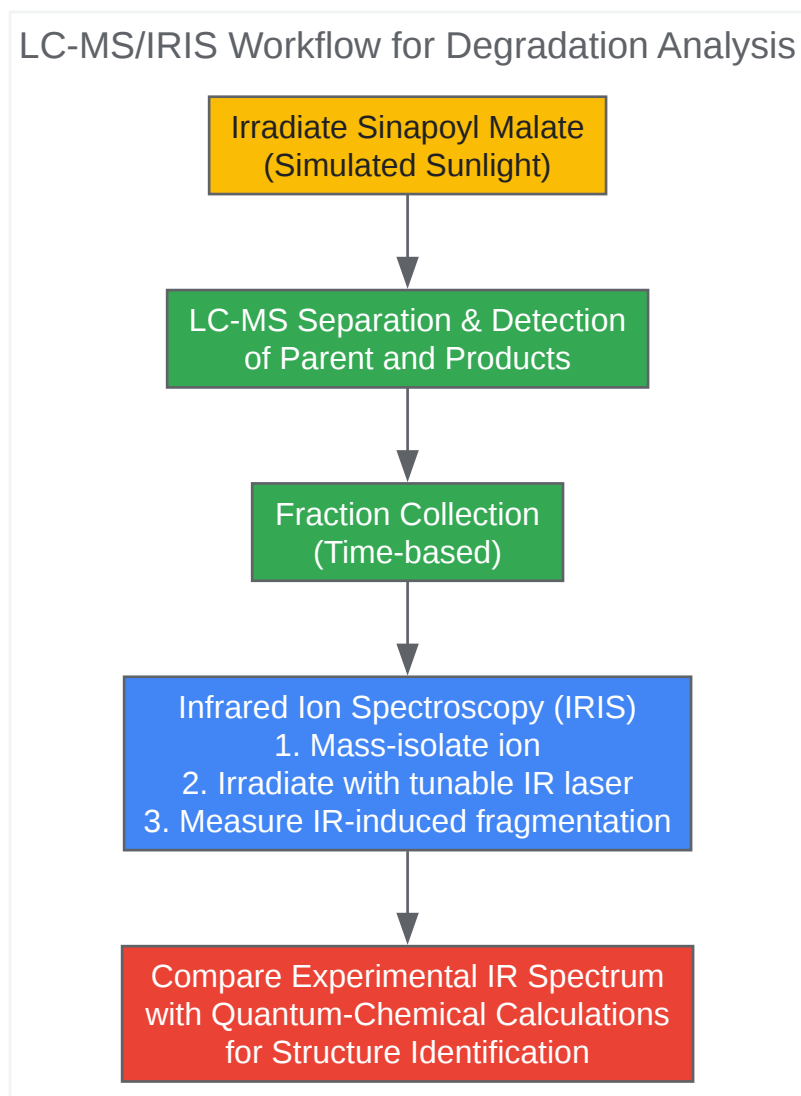
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key photodeactivation pathway of **sinapoyl malate** and the experimental workflow for analyzing its degradation products.

Sinapoyl Malate Ultrafast Photodeactivation Pathway



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Key Comparative Insights

- **Mechanism is Key:** **Sinapoyl malate**'s excellent photostability stems from its **ultrafast *trans-cis* isomerization**, a highly efficient physical mechanism for dissipating UV energy as heat [2] [4]. Octinoxate relies on chemical absorption and is prone to molecular degradation, reducing its efficacy and potentially generating harmful by-products [9].
- **Safety Profile Favorability:** Current evidence positions **sinapoyl malate** as a safer alternative. It is a natural compound with preliminary studies indicating low toxicity for its degradation products [4]. In

contrast, octinoxate has raised significant concerns due to its endocrine-disrupting potential in animal models and proven environmental toxicity [6] [7].

- **A Promising Template for Design: Sinapoyl malate** is not just a single compound but a **template for a new class of bio-based UV filters**. Research shows that its structure can be optimized (e.g., by modifying the ester group) to enhance UV absorbance and stability, providing a powerful strategy for developing future sunscreen agents [5] [2].

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